2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is an organic compound with a complex structure that includes a fluorophenyl group, a tetrahydrofuran ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate halide to form the fluorophenyl thioether.
Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone.
Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H23FN2O2S, with a molecular weight of 338.4 g/mol. The presence of the 4-fluorophenyl group and the oxolan moiety suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C17H23FN2O2S |
Molecular Weight | 338.4 g/mol |
CAS Number | 2415465-53-9 |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The pyrazole ring is known to enhance these properties through electron-donating effects, stabilizing free radicals .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Studies suggest that the sulfanyl group may play a role in modulating inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyrazole compounds possess antimicrobial properties. The presence of the fluorine atom in the structure may enhance lipophilicity, improving membrane penetration and antibacterial efficacy against various strains .
Case Studies and Research Findings
- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various pyrazole derivatives, including compounds similar to this compound. Results demonstrated a significant reduction in oxidative stress markers in cell cultures treated with these compounds .
- Anti-inflammatory Research : In an experimental model of inflammation, administration of similar pyrazole derivatives resulted in decreased levels of TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect. These findings point towards the therapeutic potential of such compounds in treating inflammatory diseases .
- Antimicrobial Studies : A comparative analysis of various sulfanyl-containing pyrazoles revealed notable antimicrobial activity against Gram-positive bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the phenyl group significantly influenced antibacterial potency .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c16-11-1-3-14(4-2-11)22-10-15(20)18-12-7-17-19(8-12)13-5-6-21-9-13/h1-4,7-8,13H,5-6,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDHJSUPEKTETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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